molecular formula C26H24BrN3 B2663119 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline CAS No. 383903-51-3

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline

Cat. No. B2663119
CAS RN: 383903-51-3
M. Wt: 458.403
InChI Key: GTFNUSJZWWHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidines, including 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Alzheimer’s Disease Treatment

N′-(4-benzylpiperidin-1-yl)alkylamine derivatives, which include 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, have shown potential in the management of Alzheimer’s disease . These compounds have demonstrated their ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in the development of Alzheimer’s disease .

Neuroprotection

Compounds related to 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline have shown neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Inhibition of AChE-Mediated Aβ Fibrillogenesis

These compounds have been shown to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This could potentially slow the progression of Alzheimer’s disease.

5. Binding to Aβ and Stabilizing α-Helical Content Molecular docking and simulations studies have indicated that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This could potentially slow the progression of Alzheimer’s disease.

Vasodilator Drugs

Ifenprodil, a compound related to 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, is an active ingredient contained in vasodilator drugs . This suggests potential cardiovascular applications for 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNUSJZWWHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline

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